Flumatinib

Catalog No.
S547876
CAS No.
895519-90-1
M.F
C29H29F3N8O
M. Wt
562.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flumatinib

CAS Number

895519-90-1

Product Name

Flumatinib

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]-N-[6-methyl-5-[(4-pyridin-3-ylpyrimidin-2-yl)amino]pyridin-3-yl]-3-(trifluoromethyl)benzamide

Molecular Formula

C29H29F3N8O

Molecular Weight

562.6 g/mol

InChI

InChI=1S/C29H29F3N8O/c1-19-26(38-28-34-9-7-25(37-28)21-4-3-8-33-16-21)15-23(17-35-19)36-27(41)20-5-6-22(24(14-20)29(30,31)32)18-40-12-10-39(2)11-13-40/h3-9,14-17H,10-13,18H2,1-2H3,(H,36,41)(H,34,37,38)

InChI Key

BJCJYEYYYGBROF-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=N1)NC(=O)C2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)NC4=NC=CC(=N4)C5=CN=CC=C5

Solubility

Soluble in DMSO, not in water

Synonyms

HHGV678; HHGV 678 ; HHGV-678; HH-GV-678; Flumatinib;

Canonical SMILES

CC1=C(C=C(C=N1)NC(=O)C2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)NC4=NC=CC(=N4)C5=CN=CC=C5

Description

The exact mass of the compound Flumatinib is 562.24164 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

Flumatinib belongs to a class of drugs known as tyrosine kinase inhibitors (TKIs). These drugs work by targeting specific enzymes called tyrosine kinases, which play a crucial role in cell growth and survival. In the case of Flumatinib, it inhibits the BCR-ABL tyrosine kinase [1]. This specific enzyme is a result of a genetic abnormality found in chronic myeloid leukemia (CML) [2]. By inhibiting BCR-ABL, Flumatinib disrupts the uncontrolled growth of cancer cells.

[1] ()[2] ()

Research Focus

The primary focus of Flumatinib research lies in its potential to treat Chronic Myeloid Leukemia (CML). Early clinical trials have explored its efficacy, particularly in patients who have developed resistance to other TKIs, such as imatinib (Glivec) [1].

[1] ()

Flumatinib is a novel, oral tyrosine kinase inhibitor specifically designed to target the breakpoint cluster region-abelson (BCR-ABL) fusion protein, which is primarily associated with chronic myeloid leukemia (CML). This compound is categorized as a second-generation BCR-ABL tyrosine kinase inhibitor and has been developed to enhance the efficacy and safety profiles compared to first-generation inhibitors such as imatinib. Flumatinib has shown promising results in clinical trials, particularly in patients with newly diagnosed chronic phase CML, demonstrating significant molecular response rates and manageable safety profiles .

. The primary steps include the preparation of intermediates through reactions involving various reagents and conditions. A notable reaction pathway includes the halogenation of 4-methyl-3-(trifluoromethyl) benzonitrile, followed by coupling with N-(5-chloro-2-methylpyridin-3-yl)-4-(pyridin-3-yl)pyrimidin-2-amine in the presence of a catalyst and polar solvents. These reactions yield flumatinib with high purity and yield, making it suitable for industrial production .

Flumatinib exhibits potent biological activity against BCR-ABL positive cells. In vitro studies have demonstrated that flumatinib effectively induces apoptosis in various leukemia cell lines, including those resistant to other tyrosine kinase inhibitors. The compound operates through inhibition of the BCR-ABL signaling pathway, leading to cell cycle arrest and increased rates of apoptosis. Clinical studies have reported high rates of major molecular response (MMR) among patients treated with flumatinib, indicating its effectiveness in reducing the levels of the BCR-ABL fusion gene .

The synthesis of flumatinib can be summarized in the following steps:

  • Preparation of Intermediate Compounds: The synthesis begins with 4-methyl-3-(trifluoromethyl) benzonitrile, which undergoes halogenation and subsequent reactions to form 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl) benzamide.
  • Coupling Reaction: This intermediate is then reacted with N-(5-chloro-2-methylpyridin-3-yl)-4-(pyridin-3-yl)pyrimidin-2-amine under controlled conditions involving a catalyst and polar solvent.
  • Purification: The final product is purified through extraction and drying processes to achieve high yield and purity .

Flumatinib is primarily used in the treatment of chronic myeloid leukemia, particularly in patients who are newly diagnosed or have shown resistance to first-generation treatments. Its efficacy extends to other hematological malignancies where BCR-ABL fusion proteins are implicated. Ongoing research is exploring its potential applications in combination therapies for enhanced therapeutic outcomes .

Interaction studies have indicated that flumatinib may exhibit significant drug-drug interactions due to its metabolism primarily through cytochrome P450 enzymes. The pharmacokinetics of flumatinib suggest that its absorption can be influenced by food intake, particularly high-fat meals which enhance its bioavailability. Additionally, studies have shown that flumatinib penetrates the blood-brain barrier effectively, which may offer advantages in treating central nervous system involvement in leukemia .

Flumatinib shares structural and functional similarities with several other tyrosine kinase inhibitors used in clinical practice for treating CML. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionDevelopment StageUnique Features
ImatinibBCR-ABL tyrosine kinase inhibitorApprovedFirst-generation TKI; lower potency against resistant strains
DasatinibDual BCR-ABL and Src family kinase inhibitorApprovedEffective against some imatinib-resistant mutations
NilotinibBCR-ABL tyrosine kinase inhibitorApprovedHigher potency; requires fasting for optimal absorption
BosutinibDual BCR-ABL and Src family kinase inhibitorApprovedEffective against certain imatinib-resistant mutations
FlumatinibBCR-ABL tyrosine kinase inhibitorApprovedOptimized structure for enhanced efficacy; favorable safety profile

Flumatinib's unique structural modifications provide it with improved potency against resistant BCR-ABL mutations while maintaining a favorable safety profile compared to its predecessors .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.4

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

562.24164206 g/mol

Monoisotopic Mass

562.24164206 g/mol

Heavy Atom Count

41

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R4009Y24AI

Wikipedia

Flumatinib

Dates

Modify: 2023-08-15
1: Chang MX, Ma YP. [Effect of flumatinib mesylate on C-MYC, HIF-1α and VEGF in U226 line]. Zhongguo Shi Yan Xue Ye Xue Za Zhi. 2013 Dec;21(6):1496-500. doi: 10.7534/j.issn.1009-2137.2013.06.024. Chinese. PubMed PMID: 24370036.
2: Zhao J, Quan H, Xu Y, Kong X, Jin L, Lou L. Flumatinib, a selective inhibitor of BCR-ABL/PDGFR/KIT, effectively overcomes drug resistance of certain KIT mutants. Cancer Sci. 2014 Jan;105(1):117-25. doi: 10.1111/cas.12320. Epub 2014 Jan 4. PubMed PMID: 24205792; PubMed Central PMCID: PMC4317885.
3: Yang Y, Liu K, Zhong D, Chen X. Simultaneous determination of flumatinib and its two major metabolites in plasma of chronic myelogenous leukemia patients by liquid chromatography-tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2012 May 1;895-896:25-30. doi: 10.1016/j.jchromb.2012.03.008. Epub 2012 Mar 15. PubMed PMID: 22472641.
4: Luo H, Quan H, Xie C, Xu Y, Fu L, Lou L. HH-GV-678, a novel selective inhibitor of Bcr-Abl, outperforms imatinib and effectively overrides imatinib resistance. Leukemia. 2010 Oct;24(10):1807-9. doi: 10.1038/leu.2010.169. Epub 2010 Aug 12. PubMed PMID: 20703259.
5: Gong A, Chen X, Deng P, Zhong D. Metabolism of flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. Drug Metab Dispos. 2010 Aug;38(8):1328-40. doi: 10.1124/dmd.110.032326. Epub 2010 May 17. PubMed PMID: 20478851.
6: Qiu L, Wang XD, Yu BH, Lu RZ, Ge F, Wang XL, Chen LJ, Han BH, Zhan ZM, Zhang BL, Ma J. [Effect of a novel tyrosine kinase inhibitor HHGV678 on growth inhibition of Bcr-Abl wild type and IM-resistant cell lines in vitro]. Zhongguo Shi Yan Xue Ye Xue Za Zhi. 2008 Oct;16(5):1039-43. Chinese. PubMed PMID: 18928591.

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